Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate
CAS No.: 86618-09-9
Cat. No.: VC8353850
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate - 86618-09-9](/images/structure/VC8353850.png)
Specification
CAS No. | 86618-09-9 |
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Molecular Formula | C17H17NO3 |
Molecular Weight | 283.32 g/mol |
IUPAC Name | ethyl 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoate |
Standard InChI | InChI=1S/C17H17NO3/c1-3-20-17(19)11(2)12-6-7-15-14(9-12)10-13-5-4-8-18-16(13)21-15/h4-9,11H,3,10H2,1-2H3 |
Standard InChI Key | NIAIDINVKZAMSL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3 |
Canonical SMILES | CCOC(=O)C(C)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate features a benzopyrano[2,3-b]pyridine scaffold substituted with a propanoate ethyl ester group at the 7-position. The fused bicyclic system consists of a pyridine ring annulated to a benzopyran moiety, creating a planar, aromatic structure that enhances stability and influences its electronic properties . The ester functional group at the propanoic acid side chain improves lipid solubility, facilitating membrane permeability in biological systems .
Synthetic Methodologies
Route 1: Condensation-Hydrolysis-Acylation Sequence
The primary industrial synthesis involves a multi-step process starting from 2-chloropropionyl chloride and phenol derivatives :
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Condensation: 2-Chloropropionyl chloride reacts with 4-ethylphenol under basic conditions (KOH/ethanol) to form 7-(2-chloropropionyl)-5H-benzopyrano[2,3-b]pyridine. This step achieves an 82% yield under optimized conditions (150°C, 3 hours) .
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Hydrolysis: Alkaline hydrolysis (NaOH/H₂O) cleaves the chloropropionyl group to generate 2-(5H-benzopyrano[2,3-b]pyridin-7-yl)propanoic acid.
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Esterification: The carboxylic acid is acylated with ethyl chloride or transesterified with ethanol in the presence of sulfonic acid catalysts to yield the ethyl ester .
Table 1: Key Synthetic Intermediates and Yields
Intermediate | Yield (%) | Conditions |
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7-(2-Chloropropionyl) derivative | 82 | KOH, ethanol, 150°C, 3 hours |
Propanoic acid derivative | 85 | NaOH, H₂O, reflux |
Ethyl ester product | 50 | Ethanol, H₂SO₄, 60°C, 4 hours |
Route 2: Chiral Resolution via Diastereomeric Salts
The US20120029226A1 patent describes an enantioselective synthesis of α-aryl propionic esters using chiral resolving agents . For pranoprofen ethyl ester:
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Racemic Synthesis: (RS)-2-(5H-benzopyrano[2,3-b]pyridin-7-yl)propanoic acid is prepared via Grignard addition to 7-bromo-5H-benzopyrano[2,3-b]pyridine followed by carboxylation with dry ice .
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Resolution: The racemic acid is treated with benzylamine in ethanol to form diastereomeric salts. Crystallization preferentially isolates the (S)-enantiomer, achieving >98% enantiomeric excess (ee) after three recrystallizations .
Pharmacological Applications
Prodrug Characteristics
As an ethyl ester, the compound acts as a prodrug of pranoprofen, undergoing hepatic esterase-mediated hydrolysis to release the active carboxylic acid . This prodrug strategy enhances oral bioavailability by mitigating first-pass metabolism and improving gastrointestinal absorption .
Anti-Inflammatory Activity
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.62 (s, 1H, pyridine-H), 7.57 (d, J=8.5 Hz, 1H, aromatic), 3.71 (q, J=7.1 Hz, 1H, methine), 1.52 (d, J=7.1 Hz, 3H, methyl) .
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HPLC: Chiralcel-OJ column (n-hexane/2-propanol 98:2) resolves enantiomers with retention times of 10.5 min (S) and 11.4 min (R) .
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) shows <5% degradation, with hydrolysis to pranoprofen being the primary degradation pathway .
Industrial and Regulatory Considerations
Cost and Availability
As of December 2024, the compound is priced at $504.82 per 5 mg from specialized suppliers (e.g., American Custom Chemicals Corporation) . Limited commercial availability reflects its niche application as a synthetic intermediate rather than a standalone therapeutic agent.
Patent Landscape
The CN103864804B patent (filed in 2012) dominates synthetic methods, while US20120029226A1 (2010) covers chiral resolution techniques . Both patents emphasize yield optimization and stereochemical control to meet pharmaceutical purity standards.
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